

comparative analysis of different PROTAC linkers (PEG vs. alkyl vs. piperazine)

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Compound of Interest

Thalidomide-piperidine-C2piperazine-Boc

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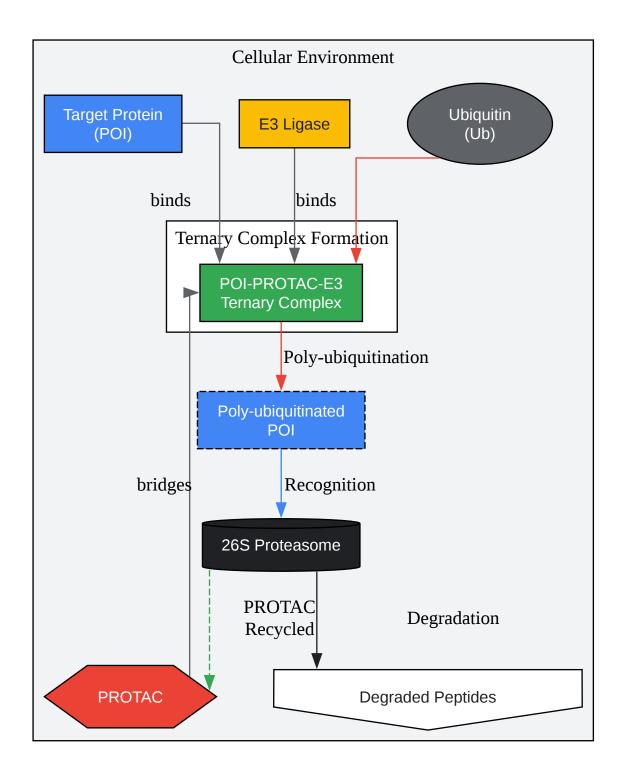
A Comparative Guide to PROTAC Linker Selection: PEG vs. Alkyl vs. Piperazine

This guide provides an objective comparison of common linker types used in Proteolysis-Targeting Chimeras (PROTACs)—Polyethylene Glycol (PEG), alkyl, and piperazine-based rigid linkers. It is supported by experimental data to aid in the rational design of next-generation protein degraders.

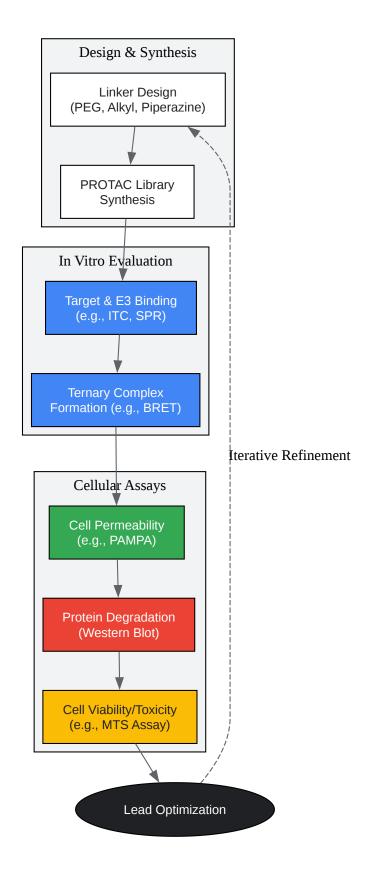
The Crucial Role of the Linker in PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC consists of three components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5] The linker is not merely a spacer but a critical component that profoundly influences the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][6] Its length, composition, and rigidity dictate the formation and stability of the essential ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of successful protein degradation.[2][7][8]









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